5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the [1,2,4]triazolo[4,3-a]pyridine core, which can be synthesized through a cyclization reaction involving chloroethynylphosphonates and 2-hydrazinylpyridines . The pyrazole ring can be introduced via a condensation reaction with appropriate hydrazine derivatives. The final step involves the coupling of the 2-thienyl group to the pyrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Used as a building block for bipolar host materials in OLEDs.
Uniqueness
5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a thiophene ring with a triazolopyridine and pyrazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12N6OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6OS/c22-15(11-8-10(17-18-11)12-4-3-7-23-12)16-9-14-20-19-13-5-1-2-6-21(13)14/h1-8H,9H2,(H,16,22)(H,17,18) |
InChI Key |
WBWDUPUJJBTJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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